3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
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Overview
Description
3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining imidazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine typically involves multicomponent reactions (MCRs), which are characterized by the combination of three or more starting materials in a one-pot sequence. These reactions are highly efficient and atom-economical, often yielding the desired product in high chemical yields without the need for intermediate isolation . One common synthetic route involves the cyclocondensation of benzaldehydes, 2-amino-1,4-naphthoquinone, and dimedone under reflux conditions in ethanol, which aligns with the principles of green chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry, such as using non-toxic solvents and avoiding catalysts, are often emphasized to ensure safety, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced derivatives .
Scientific Research Applications
3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom, commonly used in organic synthesis.
Benzimidazole: A fused ring system combining benzene and imidazole, similar to the structure of the target compound.
Uniqueness
3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is unique due to its fused ring system that combines the properties of both imidazole and pyridine. This structural feature enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
202346-20-1 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-13(2)7-8-15-11-6-4-3-5-10(11)14-12(15)9-13/h3-6H,7-9H2,1-2H3 |
InChI Key |
FNYQNZVMUROFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C(=NC3=CC=CC=C32)C1)C |
Origin of Product |
United States |
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